tert-Butyl 4-bromo-3-isopropoxybenzoate
Description
tert-Butyl Alcohol (TBA) is a flammable, colorless liquid or crystalline solid with a camphor-like odor (mothball-like odor). It is used in fragrances, pharmaceuticals, paint removers, and gasoline additives . Key properties include:
- Molecular formula: C₄H₁₀O
- Boiling point: 82.4°C
- Flash point: 11°C (high flammability)
- Hazards: Skin/eye irritation, central nervous system depression, liver damage, and explosive reactions with oxidizers or strong acids .
Workplace exposure limits (OSHA/NIOSH): 100 ppm (8-hour TWA); IDLH: 1,600 ppm .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-9(2)17-12-8-10(6-7-11(12)15)13(16)18-14(3,4)5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGVNXBYUWBPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-bromo-3-isopropoxybenzoate typically involves the esterification of 4-bromo-3-isopropoxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Chemical Reactions Analysis
tert-Butyl 4-bromo-3-isopropoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
tert-Butyl 4-bromo-3-isopropoxybenzoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-isopropoxybenzoate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The isopropoxy group also contributes to its unique chemical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of tert-Butyl Alcohol with Other Alcohols
Key Differences :
- tert-Butyl Alcohol’s tertiary structure reduces hydrogen bonding, lowering solubility in water (0.78 specific gravity) compared to ethanol or isopropanol .
- Higher neurotoxicity risk compared to ethanol due to prolonged occupational exposure risks .
Limitations of Available Evidence
- Synthesis or Applications of tert-Butyl 4-bromo-3-isopropoxybenzoate.
- Structural analogs (e.g., brominated or ether-containing benzoate derivatives).
- Physicochemical Data (e.g., melting points, solubility) for the target compound.
Recommendations for Further Research
To compare tert-Butyl 4-bromo-3-isopropoxybenzoate with similar compounds, consult:
SciFinder or Reaxys for spectroscopic data and synthetic pathways.
PubChem/ChemSpider for toxicity profiles.
Patents (e.g., USPTO) for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
